Verruculogen

Cell cycle inhibition M-phase arrest Diketopiperazine pharmacology

Verruculogen is the fully processed terminal product of the fumitremorgin gene cluster, requiring FtmPT3-catalyzed O-prenylation to achieve mature bioactivity. Unlike early intermediates (fumitremorgin C, B), its defined structure ensures reproducible BK channel blockade (K1/2 170 nM) and M-phase inhibition (MIC 12.2 μM). Essential for electrophysiology, biosynthetic pathway validation, and neurotoxicity modeling. Choose the authenticated end-product to eliminate cross-study variability.

Molecular Formula C27H33N3O7
Molecular Weight 511.6 g/mol
CAS No. 12771-72-1
Cat. No. B192650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerruculogen
CAS12771-72-1
Synonymsverruculogen
Molecular FormulaC27H33N3O7
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C
InChIInChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3/t17-,19-,20+,23-,27+/m0/s1
InChIKeyLRXYHMMJJCTUMY-GWXUGYLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verruculogen (CAS 12771-72-1): Product Overview and Scientific Procurement Context


Verruculogen (CAS 12771-72-1) is a tremorgenic indole alkaloid mycotoxin produced by select species of Penicillium and Aspergillus [1]. As a member of the fumitremorgin-type diketopiperazine family, it is the terminal biosynthetic product of the fumitremorgin gene cluster in Aspergillus fumigatus and Neosartorya fischeri [2]. The compound inhibits mammalian M-phase cell cycle progression and selectively blocks high-conductance calcium-activated potassium (BK) channels, with a half-maximal enhancement of charybdotoxin binding at 170 nM [3]. Its presence serves as a taxonomic phenotypic marker for fungal identification .

Why Fumitremorgin-Class Compounds Cannot Substitute for Verruculogen in Research Applications


Despite sharing a common biosynthetic origin, fumitremorgin-type alkaloids exhibit substantial differences in their terminal molecular modifications and resultant biological activities. Verruculogen is the fully processed end product of the fumitremorgin biosynthetic cluster, requiring specific O-prenylation at an aliphatic hydroxy group by the enzyme FtmPT3 (KM = 5.7 μM) to achieve its mature form [1]. Intermediates such as fumitremorgin C, 12,13-dihydroxyfumitremorgin C, and fumitremorgin B are structurally incomplete precursors with markedly different biological activities and reduced tremorgenic potency. Substituting verruculogen with these structurally related intermediates introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons, particularly in neuropharmacology and ion channel research where the terminal prenylation state directly influences target engagement.

Verruculogen (CAS 12771-72-1): Quantified Differentiation Evidence Against Comparator Compounds


Cell Cycle Inhibition: Verruculogen vs. Fumitremorgin C and Structural Analogs

In a direct comparative screen of seven diketopiperazines isolated from Aspergillus fumigatus, verruculogen exhibited an M-phase cell cycle inhibitory MIC value of 12.2 μM in mouse tsFT210 cells. This activity was distinct from structurally related compounds: fumitremorgin C (4) showed higher potency with MIC = 4.1 μM, while 12,13-dihydroxyfumitremorgin C (5) was substantially less active at 60.8 μM [1]. The 5-fold difference between verruculogen and 12,13-dihydroxyfumitremorgin C underscores the functional impact of the terminal oxidation state. Verruculogen's activity was also lower than demethoxyfumitremorgin C (0.45 μM) and tryprostatin B (4.4 μM), positioning it as a moderate-potency comparator within this chemical series.

Cell cycle inhibition M-phase arrest Diketopiperazine pharmacology

In Vivo Tremorgenic Potency: Verruculogen Outperforms Penitrem A in Sheep and Pig Models

In a comparative in vivo study administering purified verruculogen and penitrem A to sheep and pigs, verruculogen demonstrated consistently higher tremorgenic potency than penitrem A in both species [1]. Pigs exhibited generally lower susceptibility than sheep to both toxins. Additionally, age-dependent susceptibility was observed: 5-month-old lambs showed greater sensitivity to verruculogen-containing mycelium than 15-month-old sheep receiving an equivalent oral dose per bodyweight [1]. Repeated daily dosing for five days did not produce cumulative toxicity, indicating that verruculogen effects are acute rather than additive [1].

Veterinary toxicology Tremorgenic mycotoxins Neurotoxicity

Acute Toxicity: LD50 Values Establish Verruculogen as a Calibrated Reference Standard

Verruculogen has well-characterized acute toxicity parameters established in the original isolation and characterization studies. The intraperitoneal LD50 was determined as 2.4 mg/kg in mice and 15.2 mg/kg in 1-day-old chickens. Orally administered LD50 values were 126.7 mg/kg in mice and 365.5 mg/kg in chickens [1]. While direct comparator LD50 data for other fumitremorgin-type compounds under identical conditions are not available in the primary characterization literature, these values serve as the definitive benchmark against which the toxicity of structurally related alkaloids may be compared when assayed under equivalent protocols.

Acute toxicity LD50 Mycotoxin safety

BK Channel Modulation: Verruculogen Enhances Charybdotoxin Binding with K1/2 = 170 nM

Verruculogen enhances the binding of charybdotoxin (ChTX) to maxi-K (BK, KCa1.1) channels with a half-maximal concentration (K1/2) of 170 nM [1]. This allosteric modulation of toxin binding is a distinctive pharmacological feature of verruculogen and related tremorgenic indole alkaloids including penitrem A and paxilline [2]. Verruculogen inhibits Ca2+-activated K+ currents and is classified as a selective blocker of KCa1.1 channels, with effective concentrations reported in the range of 10-100 nM [2]. The defined K1/2 value provides a quantitative benchmark for comparing channel modulation potency across this alkaloid class, though direct comparator K1/2 data for other tremorgens under identical assay conditions are not uniformly reported.

Ion channel pharmacology BK channel KCa1.1

Biosynthetic Uniqueness: Verruculogen is the Terminal Gene Cluster Product Requiring Specific O-Prenylation

Verruculogen is the terminal end product of the fumitremorgin biosynthetic gene cluster in Aspergillus fumigatus and Neosartorya fischeri [1]. The final biosynthetic step involves O-prenylation of an aliphatic hydroxy group by the enzyme FtmPT3, which uses verruculogen as its native substrate with a KM value of 5.7 μM and dimethylallyl diphosphate (DMAPP) with KM = 61.5 μM, yielding a turnover number kcat = 0.069 s-1 [1]. The enzyme also accepts biosynthetic precursors including fumitremorgin B and 12,13-dihydroxyfumitremorgin C as substrates but with lower affinity [1]. This positions verruculogen as the most fully processed and chemically mature member of the fumitremorgin-type alkaloid series, distinguishing it from all upstream intermediates.

Biosynthesis Fumitremorgin gene cluster Fungal secondary metabolism

Species-Specific Susceptibility: Verruculogen Toxicity Varies Significantly by Species and Age

Verruculogen exhibits pronounced species-dependent toxicity differences. The intraperitoneal LD50 in mice (2.4 mg/kg) is approximately 6.3-fold lower than in chickens (15.2 mg/kg), indicating substantially greater sensitivity in the murine model [1]. Oral LD50 values similarly differ, with mice (126.7 mg/kg) being approximately 2.9-fold more sensitive than chickens (365.5 mg/kg) [1]. In large animal models, verruculogen was more tremorgenic in sheep than in pigs, and within sheep, 5-month-old lambs demonstrated greater susceptibility than 15-month-old adults at equivalent oral doses per bodyweight [2]. While direct comparator data for other fumitremorgin-type compounds across these exact species-age combinations are not available, these findings establish verruculogen as the most thoroughly characterized member of its class with respect to species- and age-dependent toxicity profiling.

Species-specific toxicity Veterinary pharmacology Comparative toxicology

Verruculogen (CAS 12771-72-1): Evidence-Based Application Scenarios for Scientific Procurement


Calibrated Reference Standard for Fumitremorgin Structure-Activity Relationship Studies

Researchers investigating the structure-activity relationships of fumitremorgin-type diketopiperazines require verruculogen as a defined reference point. Its M-phase cell cycle inhibitory MIC of 12.2 μM in tsFT210 cells positions it as a moderate-potency comparator against which to benchmark more potent analogs such as demethoxyfumitremorgin C (MIC = 0.45 μM) and fumitremorgin C (MIC = 4.1 μM) [1]. This quantitative calibration enables precise interpretation of molecular modifications on biological activity.

In Vivo Tremorgenic Mycotoxin Model Development in Veterinary Toxicology

Verruculogen's established potency hierarchy over penitrem A, combined with defined species- and age-dependent susceptibility profiles (sheep > pigs; lambs > adult sheep), makes it the preferred tremorgenic mycotoxin for developing and validating animal models of neurotoxicity [1]. The lack of cumulative toxicity with repeated dosing supports its use in acute tremor studies without confounding carryover effects [1].

BK Channel Pharmacology and Ion Channel Electrophysiology

Electrophysiologists investigating high-conductance calcium-activated potassium (BK, KCa1.1) channels can utilize verruculogen at its defined effective concentration range (10-100 nM), with the K1/2 value of 170 nM for charybdotoxin binding enhancement providing a quantitative benchmark for experimental design [1]. As a lipid-soluble tremorgenic indole alkaloid, verruculogen serves alongside penitrem A and paxilline as a pharmacological tool for probing BK channel function in neuronal and smooth muscle preparations [2].

Fungal Secondary Metabolism and Biosynthetic Gene Cluster Research

Investigators studying the fumitremorgin biosynthetic gene cluster require authentic verruculogen as the terminal pathway product standard. The compound serves as the native substrate for the O-prenyltransferase FtmPT3 (KM = 5.7 μM), which catalyzes the final conversion to fumitremorgin A [1]. Verruculogen is essential for enzyme kinetic assays, biosynthetic intermediate validation, and chemotaxonomic identification of Penicillium and Aspergillus strains.

Technical Documentation Hub

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